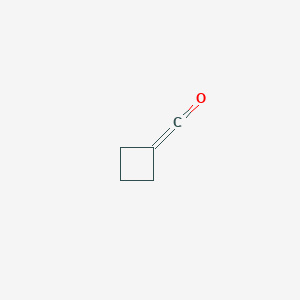
Methanone, cyclobutylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, cyclobutylidene- is a unique nonclassical carbene compound characterized by a transannular interaction between opposing carbon atoms within a four-membered ring . This compound stands out due to its distinctive bonding structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of methanone, cyclobutylidene- involves high-level coupled-cluster methods and canonical variational transition state theory . The compound can be prepared through photolysis of cyclobutanediazirines, which produces cyclobutylidene intermediates . These intermediates can then undergo various reactions to form the desired compound .
Chemical Reactions Analysis
Methanone, cyclobutylidene- undergoes several types of reactions, including:
1,2-H migration: This reaction involves the migration of a hydrogen atom within the molecule.
1,2-C migration: This reaction involves the migration of a carbon atom within the molecule.
1,3-H migration: This reaction involves the migration of a hydrogen atom across three carbon atoms.
Common reagents and conditions used in these reactions include photolysis at 365 nm and the presence of tetramethylethylene . Major products formed from these reactions include methylenecyclopropane derivatives .
Scientific Research Applications
Methanone, cyclobutylidene- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methanone, cyclobutylidene- involves the formation of highly reactive carbene intermediates upon photolysis . These intermediates can then participate in bimolecular and unimolecular reactions, leading to the formation of various products . The molecular targets and pathways involved include the interaction with tetramethylethylene and the formation of cycloaddition adducts .
Comparison with Similar Compounds
Methanone, cyclobutylidene- is unique compared to other similar compounds due to its nonclassical bonding structure and stability . Similar compounds include:
Cyclobutanediazirines: These compounds also produce cyclobutylidene intermediates upon photolysis.
Linear diazirines: Unlike cyclobutanediazirines, linear diazirines produce diazo compounds upon photolysis.
Properties
CAS No. |
59078-45-4 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-3H2 |
InChI Key |
KKECPQIBFZWDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


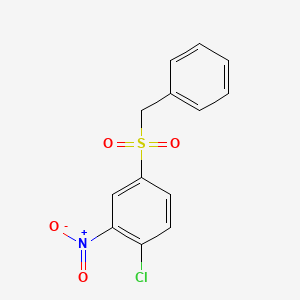
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
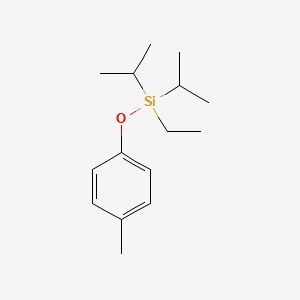

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
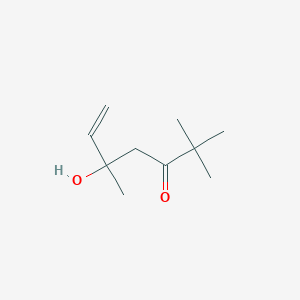


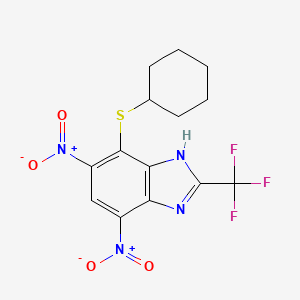
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
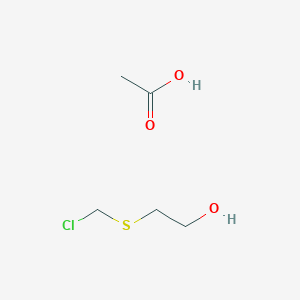
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
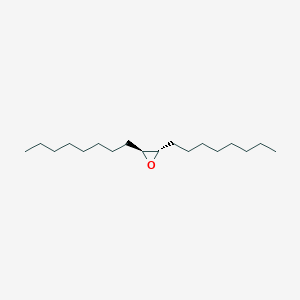
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
